5-Hydroxybenzofurazan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

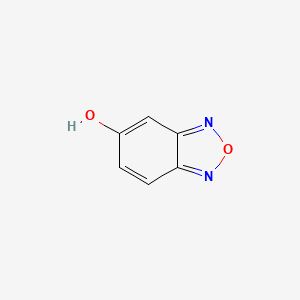

2D Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXFOSVCYYHADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371426 | |

| Record name | 5-Hydroxybenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-09-2 | |

| Record name | 5-Hydroxybenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 768-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 5-Hydroxybenzofurazan

Introduction: The Significance of the Benzofurazan Scaffold

The benzofurazan (2,1,3-benzoxadiazole) framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents and functional materials. The introduction of a hydroxyl group at the 5-position creates this compound, a molecule with enhanced potential for hydrogen bonding and further functionalization. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for structural verification. This document is intended for researchers and professionals in organic synthesis and drug development.

Part 1: Retrosynthetic Analysis and Pathway Design

The synthesis of the benzofurazan ring system is most reliably achieved through the oxidative cyclization of an ortho-substituted aniline. Specifically, the reaction of a 2-nitroaniline derivative with an oxidizing agent leads to the formation of a benzofurazan N-oxide (also known as a benzofuroxan). This intermediate can then be readily deoxygenated to afford the target benzofurazan.

Following this logic, a practical synthetic route to this compound begins with a commercially available or readily accessible precursor, 4-Amino-3-nitrophenol . This starting material contains the requisite ortho-amino and nitro groups correctly positioned for cyclization, along with the desired hydroxyl substituent at the target position.

The proposed two-step pathway is as follows:

-

Step 1: Oxidative Cyclization. Treatment of 4-amino-3-nitrophenol with an oxidizing agent, such as sodium hypochlorite (NaClO), in a basic medium to induce cyclization and form the intermediate, this compound N-oxide.

-

Step 2: Deoxygenation. Reduction of the N-oxide intermediate using a phosphine-based reagent, most commonly triphenylphosphine (PPh₃), to yield the final product, this compound.

This pathway is efficient, utilizes relatively common laboratory reagents, and is based on well-established chemical transformations for this class of heterocycles.[1][2]

Reaction Pathway Diagram

Caption: Overall two-step synthesis of this compound.

Part 2: Mechanistic Insights and Causality

Step 1: The Oxidative Cyclization Mechanism

The formation of the benzofurazan N-oxide ring is a fascinating cascade. The reaction is initiated by the hypochlorite oxidant in a basic medium.

-

Deprotonation and N-Chlorination: The alkaline conditions deprotonate the amino group of 4-amino-3-nitrophenol, increasing its nucleophilicity. The hypochlorite then acts as an electrophilic chlorine source, leading to an N-chloroamine intermediate.

-

Intramolecular Cyclization: The crucial ring-closing step involves the intramolecular attack of the N-chloroamine's nitrogen atom onto one of the oxygen atoms of the adjacent nitro group. Theoretical studies suggest this proceeds via a nucleophilic attack mechanism.[3]

-

Dehydration/Elimination: The resulting cyclic intermediate is unstable and rapidly eliminates a molecule of water and a chloride ion to form the stable, aromatic this compound N-oxide ring system.

The choice of sodium hypochlorite is based on its efficacy and availability. The reaction is typically performed in a biphasic system (e.g., diethyl ether and aqueous KOH) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate interaction between the organic-soluble starting material and the aqueous oxidant.[1][2]

Step 2: The Deoxygenation Mechanism

The reduction of the N-oxide is a classic example of oxygen atom transfer. Triphenylphosphine is an excellent oxophile and serves as the ideal reagent.

-

Nucleophilic Attack: The phosphorus atom of PPh₃ acts as a nucleophile, attacking the exocyclic oxygen atom of the N-oxide.

-

Formation of a Phosphazene-like Intermediate: This attack forms a transient intermediate.

-

Collapse and Product Formation: The intermediate collapses, forming the thermodynamically very stable triphenylphosphine oxide (Ph₃P=O) and releasing the deoxygenated product, this compound.

This reaction is typically driven to completion by heating under reflux in a suitable solvent like toluene. The formation of the strong phosphorus-oxygen double bond is the primary thermodynamic driving force for the reaction.

Part 3: Experimental Protocols and Data

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Protocol

Safety Precaution: This procedure involves oxidizing agents and organic solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of this compound N-oxide

-

To a 500 mL round-bottom flask, add 4-amino-3-nitrophenol (10.0 g, 64.9 mmol), tetrabutylammonium bromide (TBAB, 1.0 g, 3.1 mmol), and diethyl ether (150 mL).

-

Add a solution of potassium hydroxide (KOH, 50% w/w, 15 mL).

-

Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

-

Slowly add a commercial sodium hypochlorite solution (NaClO, ~12% active chlorine, 150 mL) dropwise over 1 hour, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 7-10 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 100 mL).

-

Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The resulting crude yellow-orange solid is this compound N-oxide, which can be used in the next step without further purification. Expected yield: ~85-90%.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve the crude this compound N-oxide (assuming ~9.8 g, 58.4 mmol from the previous step) in toluene (150 mL).

-

Add triphenylphosphine (PPh₃, 16.8 g, 64.2 mmol, 1.1 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the disappearance of the N-oxide by TLC.

-

Cool the reaction mixture to room temperature. Triphenylphosphine oxide may precipitate and can be removed by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate (e.g., starting with a 4:1 ratio) to afford the pure this compound.

Table of Reagents and Conditions

| Step | Reactant | Reagents | Solvent(s) | Temperature | Time | Expected Yield |

| 1 | 4-Amino-3-nitrophenol | NaClO, KOH, TBAB | Diethyl Ether / H₂O | 0 °C to RT | 7-10 h | 85-90% |

| 2 | This compound N-oxide | Triphenylphosphine (PPh₃) | Toluene | Reflux (~110 °C) | 3-5 h | 75-85% (after purification) |

Part 4: Structural Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard spectroscopic methods.[4][5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the spectrum should display a characteristic splitting pattern for the three protons on the benzene ring. The hydroxyl proton will appear as a broad singlet, which may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct signals for the six carbon atoms of the bicyclic system, with chemical shifts consistent with an aromatic, electron-deficient heterocyclic structure.

-

IR (Infrared) Spectroscopy: Key vibrational bands to observe include a broad O-H stretch for the hydroxyl group (around 3200-3400 cm⁻¹), C-H stretches in the aromatic region (~3000-3100 cm⁻¹), and C=C/C=N stretches characteristic of the heterocyclic ring (1500-1650 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight, which provides definitive confirmation of the elemental composition (C₆H₄N₂O₂).

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound from 4-amino-3-nitrophenol. The pathway relies on well-understood and high-yielding reactions, namely an oxidative cyclization to form an N-oxide intermediate followed by a robust deoxygenation. This guide provides the necessary mechanistic rationale and detailed protocols to enable researchers in drug discovery and chemical biology to access this valuable heterocyclic building block for further investigation and application.

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel 5-Hydroxybenzofurazan Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel 5-hydroxybenzofurazan derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We will explore established and innovative synthetic strategies, delving into the underlying reaction mechanisms and critical experimental parameters. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the design and execution of synthetic routes to these valuable scaffolds.

Introduction: The Significance of the Benzofurazan Scaffold

Benzofurazan, also known as benzofuroxan, and its derivatives are heterocyclic compounds that have garnered considerable attention due to their diverse biological activities.[1] These activities stem from the unique electronic properties of the furoxan ring, which can act as a nitric oxide (NO) donor.[2][3] The slow release of NO imparts a longer duration of action, a desirable characteristic for many therapeutic applications.[2]

The benzofurazan scaffold is a versatile platform for developing novel therapeutic agents. By introducing various pharmacophores, a wide range of biological activities can be achieved, including anticancer, antifungal, and antibacterial properties.[2][4][5][6] For instance, certain amine-containing benzofuroxan derivatives have demonstrated high activity against cancer cell lines with low cytotoxicity towards normal cells.[2] Furthermore, benzofuroxan derivatives have been investigated as fungicides against phytopathogenic fungi and as agents against antibiotic-resistant bacteria.[4][5][6] The ability to functionalize the benzofurazan core, particularly with a hydroxyl group at the 5-position, opens up avenues for creating new molecules with tailored properties.

Foundational Synthetic Strategies for the Benzofurazan Core

The construction of the benzofurazan ring system is the cornerstone of synthesizing its derivatives. Several classical and modern methods are employed, each with its advantages and limitations.

Oxidative Cyclization of o-Nitroanilines

A prevalent and effective method for forming the benzofuroxan ring is the oxidative cyclization of 2-nitroaniline precursors.[3] This approach is valued for its reliability and the commercial availability of a wide array of substituted o-nitroanilines.

Mechanism Insight: The reaction typically proceeds through the in-situ generation of a nitroso intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzofurazan N-oxide. Common oxidizing agents for this transformation include sodium hypochlorite (NaOCl) and phenyliodonium diacetate (PIDA).

Experimental Protocol: Synthesis of a Generic Benzofuroxan from a 2-Nitroaniline Derivative

Step 1: Dissolution. Dissolve the substituted 2-nitroaniline (1.0 eq) in a suitable solvent such as methanol or a mixture of acetonitrile and a sodium phosphate buffer.[4]

Step 2: Addition of Oxidant. Slowly add a solution of sodium hypochlorite (1.2 eq) to the stirred reaction mixture at 0-5 °C. The choice of solvent and temperature is critical to control the reaction rate and minimize side-product formation.

Step 3: Reaction Monitoring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate). Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.[4]

Step 5: Purification. Purify the crude product by column chromatography on silica gel to afford the desired benzofuroxan derivative.[4]

Tandem Oxidative Coupling and Cyclization

A more recent and innovative approach involves the tandem in situ oxidative coupling and cyclization of hydroquinones with dicarbonyl compounds.[7] This method allows for the direct functionalization of aromatic C(sp2)-H bonds and offers an efficient route to 5-hydroxybenzofuran derivatives, which can be precursors to 5-hydroxybenzofurazans.[7] Phenyliodonium diacetate (PIDA) is a commonly used oxidant in this process.[7]

Causality Behind Experimental Choices: The use of a catalyst like zinc iodide (ZnI2) is crucial for promoting the coupling and subsequent cyclization steps. The choice of a high-boiling solvent like phenyl chloride is often necessary to drive the reaction to completion at elevated temperatures.[7]

Synthesis of this compound Derivatives: Key Methodologies

Building upon the core benzofurazan structure, the introduction of a hydroxyl group at the 5-position can be achieved through several strategies.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a powerful tool for introducing substituents onto the benzofurazan ring, particularly when activated by electron-withdrawing groups like nitro groups.

Core Principle: A suitably substituted benzofurazan, often bearing a leaving group such as a halogen at the desired position, is reacted with a nucleophile. In the context of synthesizing 5-hydroxy derivatives, this could involve a protected hydroxyl group or a precursor that can be converted to a hydroxyl group.

Experimental Protocol: Synthesis of a 5-Substituted Benzofuroxan via S N Ar

Step 1: Reactant Preparation. To a solution of a chloro-substituted benzofuroxan (e.g., 4-chloro-7-nitrobenzofuroxan) in a suitable solvent system (e.g., a 1:1 mixture of CH3CN and 0.1 M sodium phosphate buffer), add the desired amine nucleophile.[4]

Step 2: Reaction Execution. Stir the reaction mixture at room temperature for a specified duration, typically ranging from 15 minutes to several hours.[4]

Step 3: Solvent Removal and Extraction. Remove the organic solvent (e.g., methyl cyanide) under reduced pressure. Extract the resulting aqueous phase with an appropriate organic solvent like dichloromethane.[4]

Step 4: Drying and Concentration. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.[4]

Step 5: Purification. Subject the residue to silica gel column chromatography to isolate the pure substituted benzofuroxan derivative.[4]

Synthesis from Substituted Cyclohexanones

An alternative strategy involves the construction of the heterocyclic ring system from functionalized cyclohexanone precursors. This method allows for the incorporation of the hydroxyl group at an early stage of the synthesis. For example, derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan containing a hydroxy group at the 6-position (which corresponds to the 5-position in the aromatic system) have been synthesized from 4-hydroxycyclohexanone.

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams, generated using Graphviz, depict key reaction workflows.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of benzofuroxan derivatives as fungicides against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 5-Hydroxybenzofurazan

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxybenzofurazan, also known as 5-hydroxy-2,1,3-benzoxadiazole, belongs to the benzofurazan class of heterocyclic compounds, which are recognized for their unique fluorescent properties and potential applications in the development of fluorescent probes and pharmacologically active agents. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, offering insights into its synthesis, electronic absorption and emission characteristics, and the influence of environmental factors such as solvent polarity and pH. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide synthesizes information from studies on closely related 5-substituted benzofurazan derivatives to infer its expected photophysical behavior. Furthermore, detailed experimental protocols for its synthesis and comprehensive photophysical characterization are provided to empower researchers in their exploration of this promising fluorophore.

Introduction

Benzofurazans are a class of bicyclic heterocyclic compounds that have garnered significant interest due to their diverse chemical reactivity and intriguing photophysical properties. The fusion of a benzene ring with a furazan (1,2,5-oxadiazole) ring results in a unique electronic structure that often gives rise to fluorescence. The introduction of substituents onto the benzene ring can modulate these properties, making substituted benzofurazans attractive scaffolds for the design of fluorescent sensors for various analytes and environmental conditions.

This compound, with a hydroxyl group at the 5-position, is of particular interest due to the potential for its photophysical properties to be sensitive to pH and local hydrogen-bonding environments. The electron-donating nature of the hydroxyl group is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is often a key factor governing the fluorescence of benzofurazan derivatives. This guide aims to provide a detailed understanding of the synthesis and photophysical characteristics of this compound, offering a foundation for its application in chemical biology, materials science, and drug discovery.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, typically starting from substituted ortho-nitroanilines. A general and adaptable synthetic pathway is outlined below.

General Synthetic Pathway

The synthesis of 2,1,3-benzoxadiazole derivatives often involves the reductive cyclization of an ortho-nitroaniline precursor. For this compound, a suitable starting material would be 4-amino-3-nitrophenol.

Caption: General synthesis route for this compound.

Detailed Experimental Protocol: Synthesis of a 5-Substituted Benzofurazan Derivative

This protocol describes a general method for the synthesis of a 5-substituted benzofurazan, which can be adapted for this compound, with appropriate protection of the hydroxyl group if necessary.

Step 1: Diazotization of the Substituted o-Nitroaniline

-

Dissolve the starting material, 4-amino-3-nitrophenol (1 equivalent), in a suitable acidic medium (e.g., aqueous HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Azide Formation

-

In a separate flask, dissolve sodium azide (NaN3, 1.2 equivalents) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir for 1-2 hours, gradually warming to room temperature.

-

The resulting aryl azide intermediate can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

Step 3: Reductive Cyclization to form the Benzofurazan N-oxide

-

The crude aryl azide is then subjected to reductive cyclization. This can be achieved by heating in an inert solvent (e.g., toluene or xylene).

Step 4: Deoxygenation to this compound

-

The resulting this compound N-oxide is deoxygenated to the final product.

-

Dissolve the N-oxide in a suitable solvent such as toluene.

-

Add a reducing agent, for example, triethyl phosphite (P(OEt)3) or triphenylphosphine (PPh3) (1.2 equivalents).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Core Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission.

Caption: A Jablonski diagram illustrating the key photophysical processes.

Absorption and Emission Spectra

The electronic absorption spectrum of this compound is expected to exhibit bands in the ultraviolet (UV) and visible regions, corresponding to π-π* and n-π* transitions. The position of the longest wavelength absorption maximum (λabs) is influenced by the electronic nature of the substituent at the 5-position. The electron-donating hydroxyl group is anticipated to cause a bathochromic (red) shift in the absorption spectrum compared to the parent benzofurazan.

Upon excitation with light of an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the difference in geometry and electronic structure between the ground and excited states.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable for applications requiring high sensitivity. The value of ε for this compound would need to be determined experimentally by measuring the absorbance of solutions of known concentration using the Beer-Lambert law.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield close to 1 indicates a highly fluorescent compound, while a value close to 0 suggests that non-radiative decay pathways are dominant. The quantum yield of 5-substituted benzofurazans can be sensitive to the nature of the substituent and the solvent environment.

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and is typically in the nanosecond range. The fluorescence lifetime can be influenced by various factors, including the presence of quenchers and the solvent environment.

Environmental Effects on Photophysical Properties

Solvatochromism

The photophysical properties of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is because the dipole moment of the molecule is likely to change upon excitation. In polar solvents, the excited state may be stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum. The Lippert-Mataga equation can be used to correlate the Stokes shift with the solvent polarity function.

pH Sensitivity

The presence of the hydroxyl group makes this compound a potential pH-sensitive fluorophore. The protonation state of the hydroxyl group will significantly alter the electronic structure of the molecule. At pH values below its pKa, the hydroxyl group will be protonated (-OH), while at pH values above its pKa, it will be deprotonated to form the phenolate anion (-O⁻). This change in the electronic nature of the substituent from a moderate electron-donating group to a strong electron-donating group is expected to cause a significant shift in the absorption and emission spectra, as well as a change in the fluorescence quantum yield.

Experimental Characterization of Photophysical Properties

A thorough characterization of the photophysical properties of this compound requires a series of spectroscopic measurements.

Caption: Workflow for the synthesis and photophysical characterization.

Protocol for UV-Vis Absorption Spectroscopy

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent (e.g., spectroscopic grade ethanol).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values between 0.1 and 1.0.

-

Measurement: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm). Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λabs). Calculate the molar extinction coefficient (ε) at λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol for Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measurement: Use a spectrofluorometer to record the emission spectrum. The excitation wavelength should be set at or near the λabs. The emission is scanned over a wavelength range longer than the excitation wavelength.

-

Data Analysis: Determine the wavelength of maximum emission (λem). The Stokes shift can be calculated as the difference between λem and λabs.

Protocol for Relative Fluorescence Quantum Yield Determination

The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used.[1]

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

-

Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr × (Grads / Gradr) × (ns² / nr²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Protocol for Fluorescence Lifetime Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrument Setup: Use a TCSPC instrument with a pulsed light source (e.g., a laser diode or a pulsed lamp) for excitation at a wavelength close to the λabs of the sample.

-

Sample Preparation: Prepare a dilute solution of the sample in the desired solvent.

-

Data Acquisition: Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel.

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay function to determine the fluorescence lifetime (τF). The quality of the fit is assessed by the chi-squared (χ²) value.

Expected Photophysical Data and Trends

While specific experimental data for this compound is limited in the available literature, we can infer expected trends based on studies of other 5-substituted benzofurazans.

Table 1: Expected Trends in Photophysical Properties of this compound

| Property | Expected Value/Trend | Rationale |

| λabs (nm) | Red-shifted compared to unsubstituted benzofurazan | The electron-donating hydroxyl group increases the energy of the HOMO, reducing the HOMO-LUMO gap. |

| λem (nm) | Red-shifted with increasing solvent polarity | Stabilization of the more polar excited state in polar solvents. |

| Stokes Shift (cm-1) | Moderate to large, increasing with solvent polarity | Significant change in dipole moment upon excitation. |

| ΦF | Moderate; may decrease in highly polar or protic solvents | Increased non-radiative decay pathways in polar solvents due to enhanced ICT and potential for hydrogen bonding interactions. |

| τF (ns) | Typically in the range of 1-10 ns | Consistent with lifetimes of many organic fluorophores. |

| pH Sensitivity | Significant red-shift in λabs and λem upon deprotonation (high pH) | The phenolate form is a much stronger electron-donating group, leading to a smaller energy gap. |

Conclusion

This compound represents a promising fluorophore with photophysical properties that are likely sensitive to its local environment. Its synthesis is achievable through established chemical routes, and its photophysical characteristics can be thoroughly investigated using standard spectroscopic techniques. The presence of the hydroxyl group is a key feature, suggesting potential for this molecule to be developed into a sensitive fluorescent probe for pH and hydrogen-bonding environments. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to explore the full potential of this compound in various scientific and technological applications. Further experimental investigation is crucial to fully elucidate its quantitative photophysical parameters and unlock its utility in the fields of chemical sensing, bioimaging, and materials science.

References

A Technical Guide to the Quantum Yield and Photostability of 5-Hydroxybenzofurazan and its Analogs for Drug Discovery

Foreword: The Benzofurazan Scaffold in Modern Research

To the researchers, scientists, and drug development professionals navigating the complex landscape of molecular probes and therapeutics, this guide offers an in-depth exploration of the photophysical properties of 5-hydroxybenzofurazan. The benzofurazan core, particularly its nitro derivative, 7-nitro-2,1,3-benzoxadiazole (NBD), is a cornerstone of fluorescent labeling and sensing applications.[1] Its compact size and sensitivity to the local environment make it an invaluable tool for probing molecular interactions.[1] This guide is structured to provide not just procedural knowledge, but a deep-seated understanding of the principles governing fluorescence quantum yield and photostability, critical parameters for the successful application of these fluorophores in drug discovery and biological imaging.

While specific quantitative data for this compound is not extensively documented in publicly available literature, the principles and methodologies discussed herein, drawn from extensive studies on the closely related NBD analogs, provide a robust framework for its characterization and application.

Part 1: Unraveling Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2] A high quantum yield is often a desirable characteristic for fluorescent probes, as it translates to a brighter signal and greater sensitivity. The quantum yield of benzofurazan derivatives, particularly NBD analogs, is highly sensitive to the surrounding environment, a property that can be exploited for sensing applications.[3]

The Comparative Method for Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[2] This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Core Principle: By using a reference standard with a known quantum yield (Φ_std), the quantum yield of the unknown sample (Φ_smp) can be calculated using the following equation:

Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (η_smp^2 / η_std^2)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

To ensure accuracy, a series of dilute solutions with absorbances less than 0.1 are prepared for both the sample and the standard to avoid inner filter effects.[2]

Experimental Protocol: Quantum Yield Determination

This protocol outlines the steps for determining the relative fluorescence quantum yield of this compound using a standard fluorophore like quinine sulfate or a suitable NBD derivative with a known quantum yield.

Materials:

-

This compound (or NBD analog)

-

Reference Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity solvents (e.g., ethanol, cyclohexane)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the this compound sample and the reference standard in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the selected excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Calculation: Use the equation provided in section 1.1 to calculate the quantum yield of the this compound sample.

Workflow for Quantum Yield Determination

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Representative Quantum Yields of NBD Derivatives

| Fluorophore | Solvent | Quantum Yield (Φ) | Reference |

| NBD-NHMe | Water | 0.04 | [4] |

| NBD-NMe₂ | Water | 0.008 | [4] |

| IANBD (cysteine adduct) | Aqueous Buffer | Low | [3] |

Part 2: Assessing Photostability

Photostability, or the resistance of a fluorophore to photodegradation, is a critical parameter for applications requiring prolonged or intense light exposure, such as time-lapse microscopy and high-throughput screening.[5] Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[5] NBD derivatives are known to be susceptible to photobleaching, a factor that must be considered in experimental design.[5]

Mechanisms of Photobleaching

Photobleaching often occurs when a fluorophore in its excited triplet state reacts with molecular oxygen, leading to the formation of reactive oxygen species that can chemically damage the fluorophore. The rate of photobleaching is influenced by factors such as light intensity, exposure time, and the chemical environment.

Experimental Protocol: Photostability Assessment

This protocol describes a method for quantifying the photostability of this compound by measuring its photobleaching rate using time-lapse fluorescence microscopy.

Materials:

-

This compound solution (or cells labeled with the fluorophore)

-

Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera

-

Image analysis software (e.g., ImageJ/Fiji)

-

Microscope slides and coverslips

-

Antifade mounting medium (for fixed samples)

Procedure:

-

Sample Preparation: Prepare a sample of this compound in solution or label cells with the fluorophore. Mount the sample on a microscope slide.

-

Microscope Setup:

-

Select the appropriate filter set for the fluorophore's excitation and emission wavelengths (for NBD analogs, typically excitation around 488 nm and emission around 530 nm).[5]

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching.

-

-

Image Acquisition:

-

Acquire an initial image (t=0).

-

Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds).

-

-

Data Analysis:

-

Define a region of interest (ROI) in the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.

-

Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

-

Plot the normalized intensity as a function of time.

-

Determine the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

-

Workflow for Photostability Assessment

Caption: Workflow for assessing fluorophore photostability via time-lapse microscopy.

Part 3: Implications for Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorescent moiety like this compound can facilitate the study of drug-target interactions, cellular uptake, and distribution.

A thorough understanding of the quantum yield and photostability of a fluorescently labeled drug candidate is paramount. A high quantum yield ensures that the molecule can be detected at low concentrations, which is crucial for in vitro and in vivo imaging. Conversely, poor photostability can lead to signal loss during imaging experiments, potentially confounding the interpretation of results. For drug substances, photostability is a key consideration for formulation and packaging to prevent degradation upon exposure to light, as outlined in the ICH Q1B guidelines.[6][7][8]

Conclusion

While the precise photophysical parameters of this compound require dedicated experimental determination, the principles and protocols outlined in this guide provide a comprehensive framework for their evaluation. By leveraging the extensive knowledge base of the closely related NBD fluorophores, researchers can confidently characterize and apply this compound and its derivatives in their drug discovery and development endeavors. The careful consideration of fluorescence quantum yield and photostability will undoubtedly contribute to the generation of high-quality, reproducible data, ultimately accelerating the path from molecular concept to therapeutic reality.

References

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. q1scientific.com [q1scientific.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

The Solubility Profile of 5-Hydroxybenzofurazan: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Hydroxybenzofurazan, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive empirical solubility data, this guide pioneers a predictive approach grounded in the principles of Hansen Solubility Parameters (HSPs). We will explore the theoretical underpinnings of solubility, detail a methodology for the estimation of this compound's HSPs, and subsequently predict its solubility in a range of common organic solvents. Furthermore, this document provides a robust, step-by-step experimental protocol for the empirical validation of these predictions using the established shake-flask method followed by UV-Vis spectrophotometric quantification. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively work with this compound and its derivatives.

Introduction: The Scientific Significance of this compound

This compound, also known as 2,1,3-benzoxadiazol-5-ol, belongs to the benzofurazan class of heterocyclic compounds. The benzofurazan scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and antiviral properties. Some furoxan derivatives, which are closely related to benzofurazans, are known to act as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes.[1][2] The introduction of a hydroxyl group at the 5-position of the benzofurazan ring system imparts specific physicochemical properties, such as hydrogen bonding capability and polarity, which significantly influence its solubility and, consequently, its formulation, bioavailability, and application in both biological and material systems.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in drug discovery, formulation development, and chemical synthesis. Solubility dictates the choice of solvents for reaction media, purification processes like crystallization, and the preparation of stock solutions for biological screening. In the context of drug development, poor solubility is a major hurdle that can lead to low bioavailability and therapeutic efficacy.

This guide will address the critical need for a reliable solubility profile of this compound. By leveraging a predictive theoretical framework and providing a detailed experimental validation protocol, we aim to furnish researchers with the necessary tools to navigate the challenges associated with the handling and application of this important molecule.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is the cornerstone of solubility science. Hansen Solubility Parameters (HSPs) provide a quantitative and nuanced application of this principle by dissecting the total cohesive energy of a substance into three distinct components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Originating from the energy of hydrogen bonds.[1]

Every solvent and solute can be characterized by a unique set of these three parameters, which represent a point in a three-dimensional "Hansen space." The closer the HSPs of a solute are to those of a solvent in this space, the higher the likelihood of dissolution. The distance (Ra) between a solute and a solvent in Hansen space is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a greater affinity between the solute and the solvent, and thus, higher predicted solubility.

Estimating the Hansen Solubility Parameters of this compound

Due to the lack of experimentally determined HSPs for this compound in the literature, we will employ a group contribution method to estimate these values. This method relies on the summation of the contributions of the individual functional groups within the molecule. Based on the known HSPs of structurally similar compounds and functional group contributions, the estimated HSPs for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 9.8 |

| δH (Hydrogen Bonding) | 12.3 |

Note: These values are estimations and should be validated experimentally for critical applications.

Predicted Solubility Profile of this compound

Using the estimated HSPs for this compound and the known HSPs of common organic solvents, we can predict the relative solubility of this compound in these solvents. A lower Hansen distance (Ra) suggests better solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents Based on Hansen Distance

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) from this compound | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.0 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.1 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.9 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 9.9 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.9 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 12.3 | Low to Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.1 | Low to Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 10.2 | Low |

| Chloroform | 17.8 | 3.1 | 5.7 | 11.9 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 14.9 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 18.8 | Very Low |

Disclaimer: This table provides a predicted solubility profile. Actual quantitative solubility should be determined experimentally.

Experimental Determination of Solubility: A Self-Validating Protocol

To empirically validate the predicted solubility and obtain quantitative data, the shake-flask method is the gold standard. This protocol outlines the necessary steps for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity, >98%)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

-

Quantitative Analysis via UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: Beyond the Solvent

While the choice of solvent is a primary determinant of solubility, other factors can significantly influence the dissolution of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. For endothermic dissolution processes, increasing the temperature will favor solubility. It is crucial to control and report the temperature at which solubility is determined.

-

pH (in aqueous systems): The hydroxyl group of this compound is weakly acidic and can be deprotonated in basic solutions. The resulting phenoxide is an ionic species and is expected to have significantly higher aqueous solubility than the neutral molecule.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of this compound used in solubility studies.

-

Presence of Cosolvents: In mixed solvent systems, the solubility of a solute can be non-linearly dependent on the composition of the solvent mixture. Cosolvents can be used to fine-tune the solubility of this compound for specific applications.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and predicting the solubility of this compound in organic solvents. By employing the Hansen Solubility Parameter approach, we have offered a scientifically grounded predictive tool for researchers in the absence of extensive experimental data. The detailed experimental protocol for the shake-flask method provides a clear pathway for the empirical validation of these predictions and the generation of precise quantitative solubility data.

For drug development professionals, the insights into the solubility of this compound are critical for early-stage formulation strategies, enabling the selection of appropriate solvent systems for preclinical and clinical studies. For chemists and material scientists, this guide offers a practical approach to solvent selection for synthesis, purification, and the fabrication of materials incorporating this versatile molecule.

Future work should focus on the experimental determination of the Hansen Solubility Parameters of this compound to refine the predictive model presented here. Furthermore, a systematic study of the influence of temperature and cosolvent systems on its solubility would provide a more complete and invaluable dataset for the scientific community.

References

An In-depth Technical Guide to 5-Hydroxybenzofurazan (CAS 768-09-2): A Key Intermediate in Medicinal and Materials Chemistry

This guide provides an in-depth technical overview of 5-Hydroxybenzofurazan, also known as 2,1,3-benzoxadiazol-5-ol, a heterocyclic compound of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. We will delve into its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Benzofuran Scaffold in Modern Chemistry

Benzofuran heterocycles are fundamental structural units in a vast array of biologically active natural products and synthetic compounds.[1] Their derivatives have garnered substantial attention due to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory properties.[1] this compound, as a functionalized member of this family, serves as a versatile precursor for more complex molecules, leveraging the unique electronic properties of the benzofurazan (2,1,3-benzoxadiazole) ring system. This system is a key component in the design of fluorescent probes and pharmacologically active agents.

Physicochemical and Spectral Data

A comprehensive understanding of a compound's physical and spectral properties is paramount for its application in research. Below is a summary of the key data for this compound.

| Property | Value | Source |

| CAS Number | 768-09-2 | [2] |

| Molecular Formula | C₆H₄N₂O₂ | [3] |

| Molecular Weight | 136.11 g/mol | [3] |

| Appearance | Yellow to white solid | N/A |

| Melting Point | 103 °C | N/A |

| Predicted XlogP | 0.8 | [3] |

Spectral Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, with the hydroxyl proton appearing as a broad singlet. The protons on the benzene ring will exhibit splitting patterns influenced by the hydroxyl and the fused oxadiazole ring.

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the six carbon atoms of the bicyclic system. The carbon atom attached to the hydroxyl group (C-5) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₆H₄N₂O₂. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M-H]⁻, can aid in its identification in complex mixtures.[3]

Synthesis of this compound: A Probable Pathway

A definitive, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, based on the well-established synthesis of the 2,1,3-benzoxadiazole core, a robust and logical synthetic route can be proposed. This pathway starts from a readily available substituted 2-nitroaniline.

The synthesis of the 2,1,3-benzoxadiazole ring system typically proceeds through a two-step sequence:

-

Oxidative Cyclization: A substituted o-nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite, in a basic medium to form the corresponding 2,1,3-benzoxadiazole-1-oxide (a benzofuroxan).[4][5]

-

Reduction: The intermediate N-oxide is then reduced to the desired 2,1,3-benzoxadiazole. A common reducing agent for this transformation is triphenylphosphine (PPh₃).[4]

For the synthesis of this compound, a logical starting material would be 4-amino-3-nitrophenol .

Proposed Experimental Protocol

Step 1: Synthesis of 5-Hydroxy-2,1,3-benzoxadiazole-1-oxide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrophenol in a suitable solvent such as aqueous potassium hydroxide.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium hypochlorite (bleach) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the 5-Hydroxy-2,1,3-benzoxadiazole-1-oxide from the previous step in a suitable solvent like toluene.

-

Add a stoichiometric amount of triphenylphosphine (PPh₃).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity: A Versatile Building Block

The reactivity of this compound is governed by both the aromatic benzoxadiazole core and the phenolic hydroxyl group.

Reactions of the Aromatic Ring

The benzoxadiazole ring is an electron-withdrawing system, which deactivates the benzene ring towards electrophilic aromatic substitution. However, reactions such as halogenation are possible under forcing conditions. For instance, the parent 2,1,3-benzoxadiazole can be brominated at the 4- and 7-positions.[4] This provides a handle for further functionalization through cross-coupling reactions.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is the primary site for derivatization. It can undergo a variety of standard reactions, including:

-

Alkylation/Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base will yield the corresponding 5-alkoxybenzofurazans. This is a crucial reaction for tuning the solubility and electronic properties of the molecule, particularly in the development of fluorescent probes.

-

Acylation/Esterification: Treatment with acyl chlorides or anhydrides will produce the corresponding esters. This can be used to introduce other functional groups or as a protecting group strategy.

Caption: Reactivity map of this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical and biological research.

Precursor for Fluorescent Probes

The 2,1,3-benzoxadiazole scaffold is a well-known fluorophore.[4] A prominent example is the 4-nitro-2,1,3-benzoxadiazole (NBD) group, which is highly sensitive to its local environment and is used extensively in biological imaging. This compound provides a convenient starting point for the synthesis of novel fluorescent probes. The hydroxyl group can be derivatized to attach the benzofurazan moiety to other molecules of interest, such as amino acids, peptides, or lipids, enabling their detection and visualization in biological systems.[4] For example, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a well-known reagent for the derivatization of amino acids for chromatographic analysis.[4]

Scaffold in Medicinal Chemistry

As a functionalized benzofuran derivative, this compound is a potential scaffold for the development of new therapeutic agents. The benzofuran nucleus is present in numerous compounds with a wide range of biological activities.[1] The hydroxyl group on the 5-position allows for the introduction of various pharmacophores through ether or ester linkages, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Its potential as a scaffold for developing drugs for cancer has been noted.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound (CAS 768-09-2) is a valuable and versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its straightforward, albeit not widely published, synthesis from readily available precursors, combined with the reactivity of its hydroxyl group, makes it an attractive starting material for the development of novel fluorescent probes and potential therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C6H4N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

The Benzofurazan Scaffold: A Privileged Motif for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat a myriad of human diseases. Within this dynamic environment, the exploration of unique heterocyclic scaffolds serves as a cornerstone for innovation in drug design and development. Among these, the benzofurazan nucleus, a bicyclic system composed of a benzene ring fused to a furazan ring, has emerged as a "privileged scaffold" of significant interest. Its inherent electronic properties and versatile chemical reactivity have enabled the generation of a diverse array of derivatives with a broad spectrum of biological activities.

This technical guide provides a comprehensive exploration of the benzofurazan scaffold, offering in-depth insights into its synthesis, diverse biological applications, mechanisms of action, and structure-activity relationships. It is designed to be a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights to guide the exploration of this promising chemotype in the quest for next-generation therapeutics.

The Benzofurazan Core: Physicochemical Properties and Synthetic Strategies

The benzofurazan ring system, also known as 2,1,3-benzoxadiazole, possesses a unique electronic architecture that underpins its chemical reactivity and biological interactions. The presence of the electron-withdrawing furazan ring significantly influences the electron density of the fused benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This property is a key enabler for the facile synthesis of a wide range of functionalized derivatives.

General Synthesis of Benzofurazan Derivatives

A common and versatile method for the synthesis of substituted benzofurazans involves the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F) with various nucleophiles. The greater reactivity of NBD-F often leads to higher yields compared to its chloro analogue.

Experimental Protocol: General Synthesis of 4-Amino-7-nitrobenzofurazan Derivatives

-

Dissolution: Dissolve 1 equivalent of 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F) in a suitable solvent such as ethanol or acetonitrile.

-

Nucleophile Addition: Add 1.1 to 1.5 equivalents of the desired primary or secondary amine to the solution.

-

Base (Optional): In some cases, the addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be required to scavenge the liberated HCl or HF.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from 30 minutes to several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-7-nitrobenzofurazan derivative.

Self-Validation: The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of benzofurazan derivatives.

Biological Activities and Therapeutic Potential

The benzofurazan scaffold has demonstrated a remarkable diversity of biological activities, making it a fertile ground for drug discovery across multiple therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzofurazan derivatives, particularly those bearing a nitro group at the 7-position. These compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: The anticancer activity of many nitrobenzofurazan derivatives is linked to their ability to induce apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[1][2]

-

Intrinsic Pathway: This pathway is initiated by intracellular stress and involves the mitochondria. Nitrobenzofurazan derivatives have been observed to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[1]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to cell surface receptors. Some benzofurazan compounds have been shown to upregulate the expression of death receptors, leading to the activation of caspase-8 and the downstream executioner caspases.[1]

Furthermore, some derivatives have been found to cause cell cycle arrest, typically at the G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[1][2]

Caption: Apoptosis induction by nitrobenzofurazan derivatives.

Quantitative Cytotoxicity Data:

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3d | Eukaryotic Cells | Most Toxic of Series | [1] |

| SBA-NBDH | B16 Melanoma | 120.12 | [3] |

| SBA-NBD-PD | B16 Melanoma | 114.11 | [3] |

Antimicrobial Activity

While less explored than their anticancer properties, benzofurazan derivatives have also shown promise as antimicrobial agents. The electron-deficient nature of the benzofurazan ring system can facilitate interactions with biological nucleophiles in microbial cells, leading to inhibition of essential cellular processes. Further research is warranted to fully elucidate the spectrum of activity and mechanisms of action of benzofurazan-based compounds against various bacterial and fungal pathogens.

Neuroprotective Potential

The application of the benzofurazan scaffold in the context of neurodegenerative diseases is an emerging area of interest. The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating central nervous system disorders. The physicochemical properties of certain benzofurazan derivatives may be amenable to such penetration. Their potential to modulate oxidative stress and other pathological pathways implicated in neurodegeneration makes them intriguing candidates for further investigation in diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition

The structural features of benzofurazan derivatives make them suitable for targeting the active sites of various enzymes. For instance, certain derivatives have been investigated as inhibitors of influenza A virus RNA polymerase by disrupting protein-protein interactions between the PA and PB1 subunits.[4] This highlights the potential of the benzofurazan scaffold in the design of novel antiviral agents.

Benzofurazans as Fluorescent Probes

A particularly notable application of benzofurazan derivatives, especially the 7-nitro-substituted analogues (NBD), is their use as fluorescent probes in biological imaging.[1] NBD-based probes are typically non-fluorescent or weakly fluorescent in their native state but exhibit a significant increase in fluorescence upon reaction with specific biological analytes, such as thiols.[5][6][7]

This "turn-on" fluorescence response allows for the sensitive and selective detection and imaging of these analytes in living cells. The spectral properties of NBD derivatives, including their absorption and emission wavelengths, are often sensitive to the polarity of their microenvironment, providing additional information about the cellular context.

Experimental Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the benzofurazan test compounds in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation: Ensure that the assay includes appropriate controls and that the results are reproducible across multiple experiments. The linearity of the assay with respect to cell number should also be established.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of benzofurazan-based drug candidates. SAR studies aim to identify the key structural features that govern the biological activity and selectivity of a series of compounds.

For nitrobenzofurazan derivatives, the nature and position of substituents on the benzene ring can significantly impact their physicochemical properties and biological activity. For example, the reactivity of 4-halo-7-nitrobenzofurazans towards nucleophiles is a key determinant of their biological effects.[8] Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to correlate electronic properties (e.g., HOMO and LUMO energy levels) with experimental reactivity and biological data.[8]